molecular formula C17H14N2O2 B3086430 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 1159596-88-9

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No. B3086430
CAS RN: 1159596-88-9
M. Wt: 278.3 g/mol
InChI Key: MLNDJPYVJPUGQC-UHFFFAOYSA-N
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Description

“5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also includes a biphenyl group and a carboxylic acid methyl ester group .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “this compound”, typically consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The specific molecular structure of this compound is not available in the retrieved papers.

Scientific Research Applications

Synthesis and Pharmacological Investigation

A study by Gokulan et al. (2012) focused on synthesizing a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, including compounds structurally related to 5-biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester, for their analgesic and anti-inflammatory activities. The synthesized compounds, characterized by various spectral data, showed significant analgesic and anti-inflammatory activities with minimal ulcerogenic potential, suggesting their potential as a basis for developing novel analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).

Molecular Structure and Analysis

Kumarasinghe et al. (2009) conducted a study on the synthesis of compounds closely related to this compound, focusing on the structural determination via single-crystal X-ray analysis. This research highlights the importance of accurate structural determination in understanding the properties and potential applications of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Interaction with Acetone and Stability Analysis

Tewari et al. (2014) explored the interaction of pyrazole ester derivatives, similar to this compound, with acetone molecules using NMR and cyclic voltammetric titration. The study found that acetone selectively bound to the methyl group of the pyrazole moiety, indicating the potential of such compounds as receptors for acetone and highlighting their chemical stability and affinity (Tewari, Srivastava, Singh, Singh, Kumar, Khanna, Srivastava, Gnanasekaran, & Hobza, 2014).

Antioxidant Enzyme Mimicry

Research by Kupcewicz et al. (2012) on Cu(II) complexes with pyrazole-based ligands, akin to this compound, demonstrated their potential as antioxidant enzyme mimics. These complexes exhibited suitable redox potential and multifunctional enzyme-like catalytic activities, suggesting their use in therapeutic applications as antioxidant agents (Kupcewicz, Sobiesiak, Malinowska, Koprowska, Czyz, Keppler, & Budzisz, 2012).

properties

IUPAC Name

methyl 3-(4-phenylphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-17(20)16-11-15(18-19-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNDJPYVJPUGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202951
Record name Methyl 5-[1,1′-biphenyl]-4-yl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159596-88-9
Record name Methyl 5-[1,1′-biphenyl]-4-yl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159596-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[1,1′-biphenyl]-4-yl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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